Epinephrine Hydrochloride

Description

Historical Perspectives on Epinephrine (B1671497) Hydrochloride in Scientific Inquiry

The journey of epinephrine into the realm of scientific inquiry began in the late 19th century. In 1895, Polish physiologist Napoleon Cybulski first obtained extracts from the adrenal gland which he called "nadnerczyna". wikipedia.org Around the same time, English physiologists George Oliver and Sir Edward Albert Sharpey-Schafer described the blood-pressure-raising effects of a substance from the adrenal medulla. britannica.com

The turn of the 20th century marked a significant milestone with the isolation and identification of this active compound. American physiological chemist John Jacob Abel and, working independently, Japanese American biochemist Jokichi Takamine, are credited with this achievement around 1900. britannica.com Abel named the substance he isolated "epinephrine". ebsco.com Takamine successfully isolated and purified the hormone from the adrenal glands of sheep and oxen in 1901, naming it "adrenalin". wikipedia.orginvent.orgrcrclinical.com This was the first hormone to be isolated in a pure and stable form. ebsco.com

The early 20th century also saw the first chemical synthesis of epinephrine. In 1904, German chemist Friedrich Stolz was the first to artificially synthesize epinephrine, a feat independently replicated by Henry Drysdale Dakin in the same year. wikipedia.orgbritannica.comwikipedia.org The introduction of synthetic epinephrine in 1906 by Hoechst made the hormone more readily and cheaply available for research and clinical use. nih.gov

Initial research focused on its vasoconstrictive properties to control bleeding and raise blood pressure during surgical shock. nih.gov However, its application soon expanded to the treatment of asthmatic attacks. nih.gov The discovery of norepinephrine (B1679862) in 1907 as a biosynthetic precursor and a neurotransmitter further broadened the scope of research in this area. nih.gov

Contemporary Relevance of Epinephrine Hydrochloride in Biomedical Research

This compound remains a subject of intense biomedical research due to its multifaceted physiological roles. pubcompare.ai It is a critical tool in neuroscience, endocrinology, cardiovascular research, and pharmacology to investigate stress responses, the function of the autonomic nervous system, and neurochemical signaling pathways. pubcompare.ai

Current research continues to explore its mechanisms of action and potential therapeutic applications. For instance, studies are investigating its role in cardiac arrest, with a focus on optimizing outcomes and understanding its effects on neurological recovery. mdpi.com While it improves the return of spontaneous circulation, its impact on long-term survival and neurological function is still under scrutiny. mdpi.comwikipedia.org

Furthermore, novel drug delivery systems for epinephrine are an active area of research. acs.orgresearchgate.net For example, researchers are developing biocompatible and biodegradable microchamber arrays for the controlled release of this compound, which could have significant implications for managing acute medical conditions. acs.orgresearchgate.net The development of fast-dissolving films of this compound is also being explored as a potential treatment for pediatric anaphylaxis. science.govscience.govresearchgate.net

Scope and Objectives of this compound Academic Investigations

The scope of academic investigations into this compound is vast, encompassing its fundamental biochemistry, physiological functions, and therapeutic potential. Key research objectives include:

Understanding Molecular Mechanisms: Elucidating the precise molecular interactions of epinephrine with its various adrenergic receptors (α1, α2, β1, β2, and β3) and the subsequent downstream signaling cascades. wikipedia.orgwikipedia.orgnih.gov

Investigating Physiological Responses: Studying its dose-dependent effects on the cardiovascular system, including heart rate, myocardial contractility, and peripheral vascular resistance. nih.govahajournals.org Research also focuses on its metabolic effects, such as glycogenolysis and insulin (B600854) secretion inhibition. wikipedia.org

Exploring Therapeutic Applications: Evaluating its efficacy in various clinical scenarios, including anaphylaxis, cardiac arrest, septic shock, and glaucoma. britannica.comnih.gov This includes studies on optimal dosing and routes of administration. ahajournals.orgclinicaltrials.gov

Developing Novel Formulations and Delivery Systems: Designing and testing new methods for delivering epinephrine, such as intranasal sprays and sublingual tablets, to improve ease of use and patient outcomes. wikipedia.orgresearchgate.net

Toxicological and Safety Studies: Assessing the potential adverse effects and toxicity of this compound, particularly in long-term or high-dose applications. nih.govresearchgate.net

Detailed Research Findings

Recent research has provided deeper insights into the complex actions of this compound.

Cardiovascular Effects in Cardiac Arrest

| Study Aspect | Finding | Citation |

| Return of Spontaneous Circulation (ROSC) | Epinephrine administration is associated with higher rates of ROSC. | mdpi.com |

| Survival to Discharge | While some studies show improved survival to hospital discharge, others find no significant improvement in long-term survival. | mdpi.com |

| Neurological Outcome | There is conflicting evidence regarding the improvement of functional neurological outcomes post-cardiac arrest with epinephrine use. | mdpi.com |

| High-Dose vs. Standard-Dose | High-dose epinephrine has not been shown to improve long-term survival or neurological outcomes compared to standard doses and is not recommended for routine use. | ahajournals.org |

Novel Drug Delivery Systems

| Delivery System | Description | Key Findings | Citation |

| PLGA Microchamber Array | Biocompatible and biodegradable polymer arrays for controlled release. | Demonstrated ultrasound-triggered release of this compound in vivo, leading to a vascular response. | acs.orgresearchgate.net |

| Fast-Dissolving Films | Thin film strips containing this compound for rapid absorption. | Investigated as a potential alternative to injections for pediatric anaphylaxis. | science.govscience.govresearchgate.net |

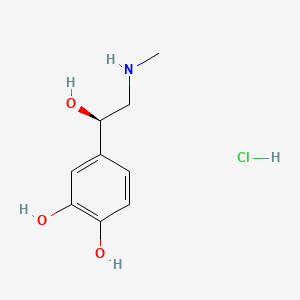

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9-13H,5H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATADHKWKHYVBTJ-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=C(C=C1)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3.ClH, C9H14ClNO3 | |

| Record name | EPINEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020568 | |

| Record name | l-Epinephrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. Used medically as a cardiostimulant. | |

| Record name | EPINEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

55-31-2 | |

| Record name | EPINEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (-)-Epinephrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epinephrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-Epinephrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPINEPHRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBB047OO38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

315 °F (NTP, 1992) | |

| Record name | EPINEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Biosynthesis, Metabolism, and Pharmacokinetics of Epinephrine Hydrochloride

Endogenous Epinephrine (B1671497) Biosynthesis Pathways

The synthesis of epinephrine is a multi-step process that begins with the amino acid Phenylalanine. This pathway involves a series of enzymatic conversions to produce the final active molecule.

The initial step in the catecholamine biosynthetic pathway is the conversion of the essential amino acid L-Phenylalanine into L-Tyrosine. researchgate.net This hydroxylation reaction is catalyzed by the enzyme Phenylalanine hydroxylase . The process requires the cofactor tetrahydrobiopterin and primarily takes place in the liver. Tyrosine can also be obtained directly from dietary sources. annualreviews.org

The conversion of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) is the rate-limiting step in the entire catecholamine synthesis pathway. wikipedia.org This critical reaction is catalyzed by the enzyme Tyrosine hydroxylase (TH) . pressbooks.pub TH is a mixed-function oxidase that utilizes molecular oxygen and tetrahydrobiopterin as co-substrates to add a hydroxyl group to the tyrosine molecule. annualreviews.org The activity of Tyrosine hydroxylase is subject to complex regulation, including feedback inhibition by the end-products of the pathway, such as dopamine and norepinephrine (B1679862), and activation through phosphorylation in response to neuronal activity. sigmaaldrich.com

Table 1: Key Enzymes in Epinephrine Biosynthesis

| Enzyme | Substrate | Product | Cofactor(s) | Location of Step | Significance |

| Phenylalanine hydroxylase | L-Phenylalanine | L-Tyrosine | Tetrahydrobiopterin | Liver (primarily) | Initiates the pathway from an essential amino acid. |

| Tyrosine hydroxylase (TH) | L-Tyrosine | L-DOPA | Tetrahydrobiopterin, O₂ | Cytoplasm | Rate-limiting step for all catecholamine synthesis. wikipedia.orgsigmaaldrich.com |

| Aromatic L-amino acid decarboxylase (AADC) | L-DOPA | Dopamine | Pyridoxal phosphate (Vitamin B6) | Cytoplasm | Rapidly converts L-DOPA to Dopamine. researchgate.netpressbooks.pub |

| Dopamine β-hydroxylase (DBH) | Dopamine | Norepinephrine | Ascorbic acid (Vitamin C), Cu²⁺ | Synaptic vesicles | Converts Dopamine to Norepinephrine within storage vesicles. pressbooks.pub |

| Phenylethanolamine N-methyltransferase (PNMT) | Norepinephrine | Epinephrine | S-adenosylmethionine (SAM) | Cytoplasm | The terminal, defining step for Epinephrine synthesis. nih.govnih.gov |

The final and definitive step in the biosynthesis of epinephrine is the methylation of norepinephrine. This reaction is catalyzed by the enzyme Phenylethanolamine N-methyltransferase (PNMT) . nih.govnih.gov PNMT facilitates the transfer of a methyl group from the donor molecule, S-adenosylmethionine (SAM), to the nitrogen atom of norepinephrine, yielding epinephrine. annualreviews.orgwikipedia.org This enzymatic action occurs in the cytoplasm, which requires norepinephrine to be transported out of its storage vesicles. pressbooks.pub The newly synthesized epinephrine is then transported back into chromaffin granules for storage. pressbooks.pubcvpharmacology.com The expression and activity of PNMT are highly regulated, notably by glucocorticoids, such as cortisol, which are released from the adjacent adrenal cortex and travel to the medulla. nih.govwikipedia.org This hormonal regulation ensures that epinephrine production can be upregulated during periods of stress. nih.gov

The primary site for the synthesis and secretion of epinephrine in the body is the adrenal medulla. annualreviews.orgwikipedia.org This inner part of the adrenal gland is composed of specialized neuroendocrine cells known as chromaffin cells. usda.gov These cells are responsible for producing the vast majority of circulating epinephrine. In response to stressors, preganglionic sympathetic nerves release acetylcholine, which stimulates the chromaffin cells to secrete their stored catecholamines directly into the bloodstream. usda.gov The output of the human adrenal medulla is predominantly epinephrine, constituting approximately 80% of the released catecholamines, with norepinephrine accounting for the remaining 20%. cvpharmacology.com

While the adrenal medulla is the principal source of hormonal epinephrine, a small number of neurons within the central nervous system also synthesize and utilize epinephrine as a neurotransmitter. wikipedia.orgusda.gov These epinephrine-forming neurons, also known as adrenergic neurons, have their cell bodies located in the medulla oblongata of the brainstem. annualreviews.orgwikipedia.org From there, they send projections to various regions, including the hypothalamus and spinal cord. nih.gov Within these neurons, epinephrine functions as a chemical messenger, transmitting signals across synapses. clevelandclinic.org In its role as a neurotransmitter, epinephrine is involved in regulating functions such as attention, focus, and the central control of blood pressure. annualreviews.orgclevelandclinic.org

Epinephrine Turnover in Neural Systems

The term turnover refers to the rate at which a substance is synthesized and subsequently degraded or removed from its site of action. In neural systems, the turnover of epinephrine is a dynamic process that reflects the balance between its synthesis, release, and inactivation. The physiological actions of epinephrine are terminated through a combination of reuptake into the presynaptic neuron, enzymatic degradation, and diffusion away from the synaptic cleft. pressbooks.pubbritannica.com

The two primary enzymes responsible for the metabolic breakdown of catecholamines, including epinephrine, are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) . britannica.comnih.gov MAO is located within nerve terminals and deaminates epinephrine that has been taken back up into the cell, while COMT acts on epinephrine in the extracellular space. nih.gov

The synthesis of neuronal epinephrine is tightly coupled to neuronal activity. sigmaaldrich.com During periods of stress or heightened stimulation, the firing rate of adrenergic neurons increases, leading to an accelerated release of epinephrine. To compensate for this depletion and replenish the vesicular stores, the biosynthetic pathway is upregulated. nih.govnih.gov This involves the activation of Tyrosine hydroxylase and increased expression of PNMT, ensuring a sustained supply of the neurotransmitter. nih.govwikipedia.org Studies have identified distinct functional pools of epinephrine in the brain, including a neuronal pool in the medulla and a hormonal pool in the hypothalamus, with potentially different regulatory mechanisms for their synthesis and turnover. nih.gov

Research into epinephrine kinetics during physical exertion highlights the dynamic nature of its turnover. During exercise, plasma epinephrine concentrations rise significantly, a change that primarily reflects an increase in secretion from the adrenal medulla rather than a change in its clearance from the bloodstream. nih.gov

Table 2: Epinephrine Kinetics at Rest and During Exercise (Illustrative Data)

| Condition | Subject Group | Epinephrine Clearance (ml/kg/min) | Plasma Epinephrine (nmol/L) | Epinephrine Secretion (nmol/min) |

| Rest | Trained | 28.4 | 1.42 | 2.9 |

| Rest | Control | 29.2 | 0.71 | 1.5 |

| Exhaustion | Trained | (Decreased) | 7.2 | (Increased) |

| Exhaustion | Control | (Decreased) | 2.5 | (Increased) |

| Data derived from a study on trained and untrained male subjects. Clearance decreased with increasing workload relative to VO₂ max. Secretion rates are inferred from concentration and clearance. nih.gov |

This rapid turnover is crucial for the moment-to-moment regulation of the body's physiological state, allowing for swift responses to changing internal and external environments.

Pharmacokinetic Studies of Epinephrine Hydrochloride

This compound, the water-soluble salt of epinephrine, is a sympathomimetic catecholamine that plays a crucial role in the body's acute stress response. clevelandclinic.orgmedicalnewstoday.com An understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and eliminates the drug—is fundamental to its therapeutic application.

Absorption Dynamics across Administration Routes

The rate and extent of epinephrine absorption are highly dependent on the route of administration, which in turn influences the onset and duration of its physiological effects. drugbank.comlatrinawaldenexamsolutions.com

Intravenous (IV) Administration: Direct injection into the bloodstream results in immediate and complete systemic availability. latrinawaldenexamsolutions.comnih.gov This route provides the most rapid onset of action. drugbank.comlatrinawaldenexamsolutions.com

Intramuscular (IM) Injection: This is a common and effective route for epinephrine administration. latrinawaldenexamsolutions.com Due to the rich vascularity of muscle tissue, particularly in the thigh, absorption is rapid. latrinawaldenexamsolutions.com The onset of action following IM injection is typically within 5 to 10 minutes. drugbank.comlatrinawaldenexamsolutions.com Factors such as the injection site can influence absorption speed; areas with higher blood flow, like the thigh, lead to faster absorption compared to sites with lower blood flow. latrinawaldenexamsolutions.com

Subcutaneous (SC) Injection: Absorption from subcutaneous tissue is slower compared to the intramuscular route. latrinawaldenexamsolutions.com This delay is attributed to the lower vascularity of subcutaneous tissues. latrinawaldenexamsolutions.com Local vasoconstriction caused by epinephrine can also slow its own absorption, potentially prolonging its effects beyond what its short half-life might suggest. drugbank.com

Intranasal (IN) Administration: The nasal mucosa, with its rich vasculature and high permeability, presents a non-invasive route for systemic drug delivery. apjai-journal.org Studies have shown that intranasally administered epinephrine is absorbed into the systemic circulation. apjai-journal.org However, achieving consistent and adequate absorption comparable to intramuscular injection can be challenging. apjai-journal.org

Inhalation: When inhaled, epinephrine has an absorption half-life of approximately 29 minutes, indicating quick absorption into the bloodstream. droracle.ai However, the bioavailability of inhaled epinephrine can vary significantly between individuals. droracle.ai

Oral Administration: Epinephrine is not effective when taken orally because it is rapidly metabolized in the digestive system before it can reach the bloodstream. droracle.ai

| Administration Route | Onset of Action | Absorption Characteristics |

| Intravenous (IV) | Almost instantaneous latrinawaldenexamsolutions.com | Direct and immediate systemic availability latrinawaldenexamsolutions.comnih.gov |

| Intramuscular (IM) | 5-10 minutes drugbank.comlatrinawaldenexamsolutions.com | Rapid absorption due to high vascularity of muscle tissue latrinawaldenexamsolutions.com |

| Subcutaneous (SC) | Slower than IM latrinawaldenexamsolutions.com | Delayed absorption due to lower vascularity and local vasoconstriction drugbank.comlatrinawaldenexamsolutions.com |

| Intranasal (IN) | Variable | Absorbed through vascular nasal mucosa, but consistency can be an issue apjai-journal.org |

| Inhalation | Rapid | Quick absorption with an absorption half-life of about 29 minutes droracle.ai |

Distribution Profile throughout Biological Tissues

Following its absorption into the bloodstream, epinephrine is rapidly distributed throughout the body. nih.gov Its high water solubility facilitates its movement across various tissues. nih.gov The drug quickly becomes fixed in tissues after administration. drugbank.com Almost all cells in the body possess adrenergic receptors, allowing for a widespread physiological response to circulating epinephrine. usda.gov This extensive distribution is a key factor in its ability to elicit a systemic "fight-or-flight" response, affecting organs and tissues such as the heart, lungs, muscles, and blood vessels. clevelandclinic.orgmedicalnewstoday.com

Metabolic Pathways and Metabolite Identification

Epinephrine's actions are terminated through metabolic breakdown, primarily by two key enzymes. britannica.com The liver is a major site for this degradation process. drugbank.com The main metabolic pathways involve oxidative deamination and O-methylation, leading to the formation of various metabolites. researchgate.netarvojournals.org

The two principal enzymes responsible for the catabolism of epinephrine are Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT). droracle.aibritannica.com These enzymes are widely distributed in tissues throughout the body. arvojournals.org

Catechol-O-methyltransferase (COMT): This enzyme catalyzes the conversion of epinephrine to metanephrine. researchgate.net

Monoamine Oxidase (MAO): MAO is responsible for the oxidation of epinephrine to dihydroxymandelic acid. researchgate.net

These initial metabolites, metanephrine and dihydroxymandelic acid, are further metabolized. Metanephrine is oxidized by MAO, and dihydroxymandelic acid is converted by COMT, with both pathways ultimately leading to the formation of vanillylmandelic acid (VMA). researchgate.netarvojournals.org

More recently, another enzyme known as renalase has been identified as playing a role in the metabolism of circulating catecholamines, including epinephrine. nih.govresearchgate.net Renalase is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that is secreted by the kidneys into the blood. researchgate.netwikipedia.org Its primary function is believed to be the degradation of catecholamines, which helps in regulating blood pressure and cardiac function. wikipedia.orgumin.ac.jp

Interestingly, the activity of renalase itself appears to be regulated by catecholamines. ahajournals.org A surge in epinephrine can cause a rapid and significant increase in renalase activity. ahajournals.org Furthermore, studies have shown that epinephrine can stimulate the expression and secretion of renalase from renal proximal tubular epithelial cells and skeletal muscle cells. nih.govumin.ac.jp

Elimination Characteristics

Epinephrine is cleared rapidly from the bloodstream, with a plasma half-life of approximately 2-3 minutes. drugbank.comlatrinawaldenexamsolutions.com Following intravenous administration, it disappears quickly from circulation. drugbank.com The elimination half-life for inhaled epinephrine is around 4.1 minutes. droracle.ai

The vast majority of epinephrine is eliminated through the metabolic pathways described above. nih.gov Only very small amounts of the drug are excreted unchanged in the urine. drugbank.comnih.gov The liver plays a primary role in the clearance of epinephrine from the bloodstream. drugbank.comnih.gov

| Pharmacokinetic Parameter | Value | Description |

| Plasma Half-Life | ~2-3 minutes drugbank.comlatrinawaldenexamsolutions.com | The time it takes for the concentration of epinephrine in the plasma to reduce by half. |

| Elimination Half-Life (Inhalation) | ~4.1 minutes droracle.ai | The elimination half-life following administration via inhalation. |

| Primary Route of Elimination | Metabolism nih.gov | Primarily cleared from the body by enzymatic degradation. |

| Primary Metabolizing Organs | Liver drugbank.com | The liver is a key site for the enzymes that break down epinephrine. |

| Excretion of Unchanged Drug | Insignificant drugbank.comnih.gov | Only a very small fraction is excreted in the urine without being metabolized. |

Half-Life Determination and Implications

The half-life of a compound is a critical pharmacokinetic parameter, defining the time it takes for the concentration of the substance in the body to be reduced by half. For this compound, this value is notably short, reflecting its role as a rapidly acting, short-lived hormone and neurotransmitter. Its brief duration of action is a direct consequence of efficient metabolic pathways, and this characteristic has profound implications for its physiological and therapeutic effects.

The plasma half-life of epinephrine is exceptionally brief, typically estimated to be less than 5 minutes following intravenous administration. nih.govfda.govrxlist.com Some sources specify a plasma half-life of approximately 2 to 3 minutes. latrinawaldenexamsolutions.comdrugbank.com This rapid clearance from the bloodstream is a key feature of its pharmacokinetic profile. nih.govfda.gov When administered via intravenous injection, epinephrine is quickly cleared from the plasma. fda.gov A steady state in plasma concentration can be reached within 10 to 15 minutes of starting a continuous intravenous infusion. nih.govfda.govrxlist.com

The determination of epinephrine's half-life is influenced by the route of administration, which affects its absorption and distribution. While intravenous injection leads to an immediate and intense response, other routes can delay absorption. drugbank.com For instance, local vasoconstriction caused by subcutaneous or intramuscular injection can slow the absorption process, potentially extending the duration of epinephrine's effects beyond what its plasma half-life would suggest. drugbank.com Research in animal models has shown that absorption is significantly faster after intramuscular injection compared to subcutaneous injection or inhalation. nih.gov One study on inhaled epinephrine reported an elimination half-life of approximately 4.1 minutes. droracle.aidroracle.ai

A pilot study investigating the pharmacokinetics of epinephrine during cardiac arrest found a half-life of 2.6 minutes. nih.gov This research suggests that the elimination of epinephrine is prolonged in this critical state, which could lead to increased plasma levels with repeated administrations. nih.govresearchgate.net

The rapid metabolism of epinephrine is the primary driver of its short half-life. The body quickly breaks down the molecule, primarily through the actions of the enzymes catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). droracle.ai These enzymes are present in the liver, kidneys, and other tissues, ensuring efficient biotransformation. nih.gov

Detailed Research Findings

Several studies have investigated the metabolic clearance and pharmacokinetics of epinephrine, providing detailed insights into its half-life. Research involving intravenous infusions in human subjects has helped to quantify its clearance rate. At basal plasma concentrations (24-74 pg/ml), the metabolic clearance rate of epinephrine was found to be approximately 52 ml/min/kg. nih.govwustl.edu Interestingly, at higher steady-state concentrations (90-1,020 pg/ml), this clearance rate increased significantly to about 89 ml/min/kg, suggesting that epinephrine can accelerate its own metabolic clearance. nih.govwustl.edu

The physiological implications of epinephrine's short half-life are significant. The rapid onset and brief duration of action are essential for its role in the "fight-or-flight" response, allowing for a swift physiological reaction to a stressor that subsides quickly once the threat is gone. droracle.ai In clinical contexts, the short half-life necessitates careful consideration. To maintain therapeutic effects in situations like septic shock or anaphylaxis, continuous infusions or multiple doses may be required. droracle.ai The rapid decline in plasma concentrations means that the physiological response, such as an increase in blood pressure, has an onset of less than 5 minutes and an offset within 15-20 minutes after intravenous administration. fda.govrxlist.com Due to its poor oral bioavailability and short half-life, any epinephrine present in breast milk is unlikely to have a significant effect on a nursing infant. nih.govrxlist.com

| Parameter | Value | Route of Administration | Reference |

|---|---|---|---|

| Plasma Half-Life | < 5 minutes | Intravenous (IV) | nih.govfda.govrxlist.com |

| Plasma Half-Life | ~ 2-3 minutes | General Plasma | latrinawaldenexamsolutions.comdrugbank.com |

| Elimination Half-Life | ~ 4.1 minutes | Inhalation | droracle.ai |

| Half-Life (Cardiac Arrest) | 2.6 (1.9-4.4) minutes | Intravenous (IV) | nih.gov |

| Time to Steady State | 10-15 minutes | Continuous IV Infusion | nih.govfda.gov |

| Plasma Epinephrine Concentration (pg/mL) | Mean Metabolic Clearance Rate (ml/min/kg) | Reference |

|---|---|---|

| 24 - 74 (Basal Range) | 52 (± 4) | nih.govwustl.edu |

| 90 - 1,020 | 89 (± 6) | nih.govwustl.edu |

Mechanistic Research on Epinephrine Hydrochloride Therapeutic Effects

Molecular Mechanisms in Anaphylaxis Management

Anaphylaxis is a severe, life-threatening allergic reaction characterized by widespread vasodilation, increased vascular permeability, bronchospasm, and smooth muscle contraction in various organs. Epinephrine (B1671497) hydrochloride is the primary treatment for anaphylaxis due to its rapid and potent counteracting effects on these pathophysiological changes. fda.govresearchgate.net

A key component of the anaphylactic response is a dramatic increase in vasodilation and vascular permeability, leading to a drop in blood pressure and leakage of fluid from the intravascular space into surrounding tissues. fda.govresearchgate.net Epinephrine hydrochloride counteracts these effects primarily through its potent stimulation of α-adrenergic receptors. drugbank.comcancer.gov

Activation of α1-adrenergic receptors on vascular smooth muscle cells triggers a cascade of intracellular events that result in vasoconstriction. researchgate.netcancer.gov This action increases peripheral vascular resistance, which helps to elevate and stabilize blood pressure. cancer.gov By constricting arterioles, epinephrine reduces blood flow to the skin, mucous membranes, and viscera. drugs.comcuny.edu

Furthermore, epinephrine has been shown to directly address the issue of vascular hyperpermeability. researchgate.netrsc.org Research indicates that epinephrine can inhibit the vascular hyperpermeability induced by inflammatory mediators like platelet-activating factor (PAF). researchgate.netrsc.org In vivo studies have demonstrated that epinephrine administration significantly decreases Evans blue dye leakage, a marker of vascular permeability. researchgate.netrsc.org In vitro experiments have corroborated these findings, showing that epinephrine alleviates the formation of gaps between human umbilical vein endothelial cells. researchgate.netrsc.org The stabilizing effect on the endothelial barrier is mediated by both β1- and β2-adrenergic receptors. nih.gov

| Research Finding | Model/System | Effect of Epinephrine |

| Inhibition of PAF-induced vascular permeability | In vivo (animal model) and in vitro (HUVECs) | Substantially inhibited vascular permeability, decreased Evans blue leakage, and alleviated gap formation in endothelial cells. researchgate.netrsc.org |

| Amelioration of Toll-Like Receptor Agonist-Induced Permeability | In vitro (human pulmonary microvascular endothelial cells) | Reduced endothelial permeability induced by various Toll-like receptor agonists. nih.gov |

| Regulation of Vascular Resistance | Vascular smooth muscle cells | Exerts a vasoconstrictor action via α-adrenergic receptors. researchgate.net |

During anaphylaxis, the release of inflammatory mediators causes contraction of the smooth muscles in the airways, leading to bronchospasm, wheezing, and dyspnea (shortness of breath). fda.govmedlineplus.gov this compound effectively reverses these life-threatening respiratory symptoms through its action on β2-adrenergic receptors. drugbank.comfda.gov

Stimulation of β2-adrenergic receptors, which are abundant in the smooth muscle of the bronchi, leads to relaxation of these muscles. drugbank.comresearchgate.net This bronchodilation opens up the airways, making breathing easier and relieving the symptoms of respiratory distress. medlineplus.govdrugbank.com This mechanism of action is central to its use not only in anaphylaxis but also in the management of severe asthma exacerbations. medcentral.com While epinephrine classically promotes bronchodilation through β2-adrenergic receptors, some research suggests that under conditions of β2-adrenergic receptor desensitization, it may paradoxically evoke shortening of human airway smooth muscle cells via α1-adrenergic receptors. nih.gov

| Receptor | Location | Effect of Epinephrine Stimulation |

| β2-adrenergic receptors | Bronchial smooth muscle | Relaxation of the smooth muscle, leading to bronchodilation and relief of wheezing and dyspnea. drugbank.comfda.govresearchgate.net |

| α1-adrenergic receptors | Human airway smooth muscle | Can evoke cell shortening and bronchoconstriction under conditions of β2-adrenergic receptor tachyphylaxis. nih.gov |

Anaphylaxis can also manifest with symptoms related to the gastrointestinal (GI) and genitourinary (GU) systems, such as cramping and incontinence, due to smooth muscle contraction. drugbank.com this compound can alleviate these symptoms through its relaxant effects on the smooth muscle of the stomach, intestine, uterus, and urinary bladder. drugbank.comfda.govdrugs.com This relaxation is a result of its interaction with both α- and β-adrenergic receptors, which can lead to a decrease in smooth muscle tone and motility in these organs. drugbank.com For instance, in the urinary bladder, certain agents can relax the detrusor smooth muscle to increase bladder capacity. medscape.com

| Organ System | Effect of Epinephrine | Mechanism |

| Gastrointestinal Tract | Relaxation of smooth muscle in the stomach and intestine. drugbank.comfda.gov | Interaction with adrenergic receptors leading to decreased motility and spasm relief. drugbank.com |

| Genitourinary Tract | Relaxation of smooth muscle in the uterus and urinary bladder. drugbank.comfda.govdrugs.com | Adrenergic receptor stimulation causing muscle relaxation. drugbank.com |

Hemodynamic Regulation in Shock States

In various shock states, including septic and anaphylactic shock, there is a critical failure of the circulatory system to maintain adequate tissue perfusion. drugs.comnih.gov this compound is a potent vasopressor and inotropic agent used to restore hemodynamic stability in these critical situations. nih.govnih.gov Its effects are mediated through the stimulation of both α- and β-adrenergic receptors in the cardiovascular system. nih.govpittmedcardio.com

This compound exerts a powerful positive inotropic effect, meaning it increases the force of myocardial contraction. drugs.comquizlet.com This action is primarily mediated by the stimulation of β1-adrenergic receptors in the heart muscle. drugbank.compittmedcardio.com

| Parameter | Effect of Epinephrine | Underlying Mechanism |

| Ventricular Contraction | Increased strength and amplitude. quizlet.com | Stimulation of β1-adrenergic receptors in the myocardium. drugbank.compittmedcardio.com |

| Intracellular Calcium | Increased levels in cardiac myocytes. quizlet.com | Enhanced availability of calcium for muscle contraction. nih.gov |

| Stroke Volume | Increased. quizlet.com | A direct result of more forceful ventricular contractions. |

In addition to its inotropic effects, this compound also has a positive chronotropic effect, meaning it increases the heart rate. drugs.comquizlet.com This is also primarily mediated by the stimulation of β1-adrenergic receptors, specifically in the sinoatrial (SA) node, which is the natural pacemaker of the heart. quizlet.com

By stimulating the SA node, epinephrine increases the rate of electrical impulse generation, which in turn leads to a faster heart rate. quizlet.com This effect is dose-dependent, with higher doses of epinephrine resulting in a greater increase in heart rate. quizlet.com A typical physiological response can be an increase in heart rate from a normal range of 60-100 beats per minute to 120-180 beats per minute. quizlet.com This increase in heart rate, combined with the increased stroke volume from its positive inotropic action, contributes to a significant rise in cardiac output. pittmedcardio.compfizer.com

| Parameter | Effect of Epinephrine | Underlying Mechanism |

| Heart Rate | Significant increase. quizlet.com | Stimulation of β1-adrenergic receptors in the sinoatrial (SA) node. quizlet.com |

| SA Node Firing Rate | Increased. | Epinephrine enhances the pacemaker activity of the SA node. quizlet.com |

| Cardiac Output | Increased. | The combined effect of increased heart rate and increased stroke volume. pittmedcardio.compfizer.com |

Peripheral Vasoconstriction and Systemic Vascular Resistance

This compound's effect on peripheral blood vessels is primarily mediated through its interaction with adrenergic receptors, specifically α- and β-adrenergic receptors. The response observed is dose-dependent. At higher doses (greater than 0.3 mcg/kg per minute), epinephrine's stimulation of α-adrenergic receptors becomes predominant, leading to vasoconstriction. droracle.ai This constriction of the arterioles increases peripheral vascular resistance, which in turn elevates systemic blood pressure. droracle.aicancer.gov The mechanism of this vasoconstriction involves the activation of alpha-2 adrenoceptors on the smooth muscle of blood vessels. droracle.ai This action can lead to a redistribution of blood flow away from certain compartments by constricting the arterioles that supply them. droracle.ai

Conversely, at lower doses (less than 0.3 mcg/kg per minute), epinephrine preferentially stimulates β-adrenergic receptors. droracle.aiquora.com Specifically, activation of β2-receptors in blood vessels supplying skeletal muscles results in vasodilation, which can lead to a decrease in systemic vascular resistance. quora.comyoutube.com However, as the dose increases, the α-adrenergic vasoconstrictor effects overwhelm the β2-adrenergic vasodilatory effects, resulting in a net increase in vascular resistance and blood pressure. youtube.com There is significant interpatient variability in the response to epinephrine, necessitating titration to achieve the desired clinical effect. droracle.ai

| Epinephrine Dose | Primary Receptor Activated | Effect on Blood Vessels | Impact on Systemic Vascular Resistance |

|---|---|---|---|

| Low (<0.3 mcg/kg/min) | β2-adrenergic | Vasodilation | Decrease |

| High (>0.3 mcg/kg/min) | α-adrenergic | Vasoconstriction | Increase |

Impact on Coronary and Cerebral Perfusion Pressures

This compound administration generally leads to an increase in both coronary perfusion pressure (CPP) and cerebral perfusion pressure (CePP). nih.govnih.gov This is a direct consequence of its vasoconstrictive effects, which raise aortic pressure. youtube.com An adequate CPP is a critical determinant for the return of spontaneous circulation (ROSC) during cardiac arrest. youtube.com Studies have shown that high-dose epinephrine is more effective at raising CPP above the critical threshold of 15 mm Hg compared to standard doses. nih.gov

However, the relationship between increased perfusion pressure and actual tissue blood flow and oxygenation is complex. The intense vasoconstriction induced by epinephrine, particularly through its α1-receptor stimulation, can increase vascular resistance to the point where it may impede blood flow, despite the higher perfusion pressures. researchgate.net Some animal studies have indicated that cerebral cortical microcirculatory blood flow can significantly decrease even as arterial pressure increases. researchgate.net This suggests that epinephrine-induced vasoconstriction might not uniformly translate to improved oxygenation and could potentially impair microcirculation in the brain. researchgate.net

A study in a porcine cardiac arrest model demonstrated that early administration of epinephrine was associated with improved CePP and cortical cerebral blood flow (CBF) in the initial phase of CPR compared to later administration. nih.gov

| Epinephrine Dose | Mean Increase in CPP (mm Hg) | Statistical Significance |

|---|---|---|

| Standard | 3.7 +/- 5.0 | Not Statistically Significant |

| High (0.2 mg/kg) | 11.3 +/- 10.0 | Statistically Significant |

Bronchodilatory Mechanisms in Respiratory Conditions

This compound is a potent bronchodilator due to its action on β2-adrenergic receptors located on the smooth muscle of the bronchi. nih.govnih.govnih.gov Stimulation of these receptors activates a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to increase the intracellular concentration of 3',5'-cyclic adenosine (B11128) monophosphate (cAMP). semanticscholar.org The rise in cAMP levels activates protein kinase A, which then phosphorylates multiple downstream targets. nih.govsemanticscholar.org This cascade of events leads to a decrease in intracellular calcium concentrations and a reduction in myosin light chain phosphorylation, ultimately resulting in the relaxation of the airway smooth muscle and bronchodilation. nih.govsemanticscholar.org

While epinephrine's primary effect on the airways is bronchodilation through β2-receptor agonism, it can also activate α1-adrenergic receptors. nih.govsemanticscholar.org Under certain conditions, such as β2-receptor desensitization, epinephrine's stimulation of α1-receptors can lead to bronchoconstriction. nih.govnih.gov

In the context of croup, a condition characterized by upper airway obstruction due to inflammation and edema, this compound's therapeutic effect is primarily attributed to its vasoconstrictive properties. hopkinsmedicine.orgnih.gov When administered via nebulization, epinephrine stimulates α-adrenergic receptors in the subglottic mucous membranes. nih.gov This leads to vasoconstriction of the blood vessels in the upper airway mucosa, which in turn reduces capillary hydrostatic pressure and decreases the extravasation of fluid into the interstitial space. hopkinsmedicine.orgmedscape.com The resulting reduction in mucosal edema widens the narrowed subglottic region, alleviating the upper airway obstruction and improving the symptoms of croup, such as stridor and respiratory distress. nih.govmedscape.comnih.gov The onset of this effect is rapid, typically within 30 minutes of administration. medscape.comnih.gov

Ophthalmic Applications: Mydriasis Induction and Intraocular Pressure Reduction

This compound is utilized in ophthalmology for its ability to induce mydriasis (pupil dilation) and to lower intraocular pressure (IOP), particularly in the management of open-angle glaucoma. drugs.commayoclinic.org When applied topically to the conjunctiva, it can produce a rapid and sustained mydriatic effect, which is beneficial during intraocular surgeries like cataract extraction. drugs.commayoclinic.org The reduction in IOP typically occurs within an hour of application, with the maximum effect observed in 4 to 8 hours, and can persist for 12 to 24 hours or longer. drugs.com

The mechanism for IOP reduction is thought to involve the stimulation of both α- and/or β2-adrenergic receptors, leading to an increase in both the pressure-independent (uveoscleral) and, to a lesser extent, the pressure-dependent (trabecular) outflow of aqueous humor. drugs.com Some research suggests that the ocular hypotensive effect of epinephrine may be partially mediated by the endogenous production of prostaglandins. nih.gov

| Time Point | Mean Pupil Diameter (mm) - Intracameral Epinephrine | Mean Pupil Diameter (mm) - Topical Mydriatics |

|---|---|---|

| Before Corneal Incision | 2.20 ± 0.08 | 7.98 ± 0.15 |

| Before OVD Injection | 5.09 ± 0.20 | 7.98 ± 0.15 |

| After OVD Injection | 6.76 ± 0.19 | 8.53 ± 0.14 |

| Before IOL Implantation | 6.48 ± 0.18 | 8.27 ± 0.16 |

| End of Surgery | 5.97 ± 0.24 | 7.93 ± 0.20 |

Aqueous Humor Dynamics

This compound exerts a significant influence on aqueous humor dynamics, the physiological processes governing the production and drainage of aqueous humor within the eye. This fluid, crucial for maintaining intraocular pressure (IOP) and nourishing avascular ocular tissues, is subject to a delicate balance of inflow and outflow. Mechanistic research has elucidated that epinephrine's therapeutic effect in lowering IOP stems from a dual action on both the formation of aqueous humor and its drainage through the trabecular meshwork.

Studies have demonstrated that topical application of this compound can lead to a reduction in aqueous humor formation. nih.gov This effect is attributed to its interaction with adrenergic receptors in the ciliary body, the structure responsible for producing aqueous humor. Furthermore, research involving human subjects has shown that multiple doses of topical epinephrine can decrease aqueous humor flow. nih.govresearchgate.net In one study, a 12% reduction in aqueous flow was observed in epinephrine-treated eyes compared to baseline. nih.gov A similar study in cats also noted a 23-25% reduction in aqueous flow after a week of twice-daily treatment with 2% this compound. nih.gov

Concurrently, this compound enhances the facility of aqueous humor outflow through the trabecular meshwork, the primary drainage pathway. nih.govresearchgate.net This is a crucial mechanism for lowering IOP. Research has quantified this effect, showing a significant increase in trabecular outflow facility after treatment with epinephrine. In a study on human volunteers, a 44% increase in trabecular outflow facility was recorded. nih.gov Similarly, a study on cats reported a 38-60% increase in fluorophotometric outflow facility. nih.gov The exact mechanism for this increased outflow is thought to involve the stimulation of α- and/or β2-adrenergic receptors, which leads to an increase in both the pressure-independent (uveoscleral) and, to a lesser extent, pressure-dependent (trabecular) aqueous humor outflow. drugs.com

Interestingly, the effect of epinephrine on uveoscleral outflow, an alternative drainage pathway, is less clear, with some studies showing no significant impact. nih.govnih.gov The collective impact of reduced aqueous humor production and increased trabecular outflow results in a net decrease in intraocular pressure. Clinical data from a study on human volunteers treated with 2% this compound showed a 19% reduction in IOP, from a baseline of 21.2 mmHg to 17.1 mmHg. nih.gov

Table 1: Effects of this compound on Aqueous Humor Dynamics in Humans

| Parameter | Baseline | After Treatment | Percentage Change |

|---|---|---|---|

| Intraocular Pressure (mmHg) | 21.2 +/- 0.3 | 17.1 +/- 0.2 | -19% |

| Aqueous Flow (μL/min) | 3.3 +/- 0.2 | 2.9 +/- 0.2 | -12% |

| Trabecular Outflow Facility (μL/min/mmHg) | 0.18 +/- 0.02 | 0.26 +/- 0.03 | +44% |

Interactions with Local Anesthetics and Prolongation of Action

This compound is frequently combined with local anesthetics to enhance their efficacy and duration of action. quora.combioserendipity.com The primary mechanism behind this synergistic interaction is the vasoconstrictive property of epinephrine. quora.commedscape.com When administered alongside a local anesthetic, epinephrine acts on the adrenergic receptors of local blood vessels, causing them to constrict. quora.com

This localized vasoconstriction serves a critical function: it reduces blood flow in the immediate vicinity of the injection site. bioserendipity.com By decreasing blood perfusion, the rate at which the local anesthetic is absorbed into the systemic circulation is significantly slowed. medscape.com This "trapping" of the anesthetic agent at the target site has two major benefits. Firstly, it prolongs the duration of the anesthetic effect, as the drug remains in contact with the nerve fibers for a longer period. quora.combioserendipity.com This can extend the duration of action of some local anesthetics by as much as 50% to 100%. nih.gov

Secondly, by slowing the systemic absorption of the local anesthetic, the peak plasma concentration of the anesthetic is reduced. This can contribute to a better safety profile by minimizing the potential for systemic toxicity. quora.com The vasoconstriction also helps to reduce bleeding at the site of administration, which can be advantageous in surgical procedures. quora.com

The interaction between this compound and local anesthetics is a clear example of pharmacologic synergy, where the combination of two drugs produces a therapeutic effect that is greater than the sum of their individual effects. The vasoconstrictive action of epinephrine directly complements the nerve-blocking action of the local anesthetic, resulting in a more prolonged and localized anesthetic effect.

Advanced Research in Epinephrine Hydrochloride Formulations and Delivery Systems

Novel Formulation Development and Characterization

The development of novel formulations for epinephrine (B1671497) hydrochloride aims to overcome the limitations of traditional injection-based delivery, such as needle phobia, potential for injury, and the need for administration by trained personnel. Research has focused on creating non-invasive, stable, and rapidly acting delivery systems.

Fast Dissolving Film Formulations

Fast dissolving films (FDFs) represent a promising alternative for epinephrine delivery. These thin, flexible films are designed to disintegrate or dissolve rapidly in the oral cavity, allowing for transmucosal absorption of the drug.

One study focused on developing an FDF for potential use in pediatric anaphylaxis. Researchers prepared four different film formulations using a solvent casting technique, optimizing the percentage of the polymer Lycoat RS720. The formulation with 30% polymer content was found to be optimal, producing a smooth, transparent, and flexible film. This optimized film had a thickness of 0.29 mm and an elastic modulus of 1.325 MPa. In vitro dissolution studies in simulated saliva showed that over 90% of the epinephrine hydrochloride was released from the film within 7.2 minutes. Furthermore, in vivo evaluations with healthy volunteers demonstrated an average disintegration time of 20 seconds.

Table 1: Characteristics of an Optimized this compound Fast Dissolving Film

Parameter Value Polymer Content (Lycoat RS720) 30% Thickness 0.29 mm Elastic Modulus 1.325 MPa Drug Release in 7.2 mins (in vitro) >90% Average Disintegration Time (in vivo) 20 seconds

Sublingual Tablet Formulations and Enhanced Absorption

Sublingual tablets offer another non-invasive route for rapid this compound administration. Research in this area has focused on enhancing absorption by modifying the drug's particle size.

A significant finding is that reducing the particle size of epinephrine to microcrystals in rapidly disintegrating sublingual tablets can double the drug's absorption and reduce the required dose by 50%. In a preclinical study, a 20 mg sublingual tablet containing epinephrine microcrystals demonstrated pharmacokinetic parameters (Cmax and AUC) that were not significantly different from a 0.3 mg intramuscular injection.

Further research into taste-masked, rapidly disintegrating sublingual tablets for potential pediatric use showed that a 30 mg sublingual dose achieved a mean maximum plasma concentration (Cmax) of 16.7 ± 1.9 ng/mL, which was comparable to the Cmax of 18.8 ± 1.9 ng/mL observed after a 0.15 mg intramuscular injection from an EpiPen Jr®. impactfactor.orgnih.gov

Nasal Spray Development and Bioavailability

Intranasal delivery is an attractive needle-free option for epinephrine administration. Several studies have evaluated the bioavailability and pharmacokinetics of this compound nasal sprays.

Preliminary results from a clinical trial of an investigational epinephrine nasal spray showed that its bioavailability was similar to that of a 0.3 mg intramuscular injection, with rapid drug absorption. Another study comparing a 1 mg epinephrine nasal spray to 0.3 mg and 0.5 mg intramuscular injections found the nasal spray to be bioequivalent to the 0.3 mg injection. Notably, the time to reach maximum plasma concentration (Tmax) was faster with the nasal spray (20 minutes) compared to the intramuscular injection (45 minutes).

A phase 1 study of a 2.0 mg intranasal epinephrine device, known as neffy, reported a mean peak plasma level (Cmax) of 481 pg/mL. This fell between the Cmax of a 0.3 mg EpiPen (753 pg/mL) and a 0.3 mg manual intramuscular injection (339 pg/mL).

Lyophilized Formulations for Enhanced Stability

Lyophilization, or freeze-drying, is a process used to enhance the stability of pharmaceutical products. For this compound, which is susceptible to degradation, lyophilization offers a promising strategy to improve its shelf-life.

One study focused on developing a stable, freeze-dried formulation of epinephrine for injection. By incorporating parlitol as a bulking agent and cryoprotectant, researchers were able to successfully stabilize the epinephrine. Characterization studies, including Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Powder X-ray Diffraction (PXRD), confirmed the formation of a stable composite formulation. The lyophilized product demonstrated good stability under accelerated conditions (40°C/75% RH) for 6 months. This approach provides a technically viable solution to ensure the stability of epinephrine as a drug substance in an injectable dosage form. impactfactor.org

Controlled-Release Systems (e.g., PLGA Microchamber Arrays)

Controlled-release systems offer the potential for sustained and targeted delivery of this compound. One such system involves the use of poly(lactic-co-glycolic acid) (PLGA) microchamber arrays.

Research has demonstrated the synthesis of biocompatible and biodegradable PLGA microchamber arrays that can be uniformly filled with this compound. researchgate.netnih.gov A 5 mm x 5 mm array can be loaded with a maximum of 4.5 μg of the drug. researchgate.netnih.gov A gradual, spontaneous release of the drug was observed from the first day. researchgate.netnih.gov Furthermore, a sudden and substantial release can be triggered by low-intensity therapeutic ultrasound. researchgate.netnih.gov

In vivo studies in mice, where these arrays were implanted subcutaneously, showed a measurable vascular response (a decrease in blood flow) upon ultrasound-triggered release of this compound. researchgate.netnih.gov This demonstrates the potential of PLGA microchamber arrays as a stimulus-sensitive, implantable drug depot system. researchgate.netnih.gov

Pharmacokinetic and Pharmacodynamic Assessment of Novel Delivery Systems

The evaluation of pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) parameters is crucial in assessing the efficacy of novel this compound delivery systems.

For sublingual formulations, a study with a 12 mg epinephrine sublingual film (Anaphylm™) reported a geometric mean Cmax of 457 pg/mL and a median Tmax of 15 minutes. google.com The partial Area Under the Curve (pAUC) at all time points between 10 and 60 minutes was bracketed between that of a manual 0.3 mg IM injection and a 0.3 mg epinephrine autoinjector. google.com Another study on a taste-masked 30 mg sublingual tablet for potential pediatric use found a Cmax of 16.7 ± 1.9 ng/mL and a Tmax of 21.0 ± 2.5 minutes, which was not significantly different from a 0.15 mg intramuscular injection (Cmax 18.8 ± 1.9 ng/mL, Tmax 36.0 ± 2.5 minutes). impactfactor.orgnih.gov However, the AUC from 0 to 1 hour for the sublingual tablet was significantly lower than the intramuscular injection. impactfactor.org

Intranasal delivery systems have also undergone extensive pharmacokinetic and pharmacodynamic assessment. A pooled analysis of four studies on a 13.2 mg epinephrine nasal spray showed that it rapidly increased plasma epinephrine concentrations to levels greater than a 0.3 mg IM autoinjector. nih.gov The median Tmax for the nasal spray was between 20.1 and 25.1 minutes, comparable to the 20.0 minutes for the IM autoinjector. nih.gov The area under the plasma concentration-time curve was significantly higher with the nasal spray. nih.gov Despite these differences in pharmacokinetics, the pharmacodynamic effects on heart rate and blood pressure were similar in pattern and magnitude between the nasal spray and the IM autoinjector. nih.gov An integrated analysis of data from 175 participants for a 1.0 mg intranasal spray (neffy) showed a lower Cmax (258 pg/mL) compared to EpiPen (503 pg/mL), but it led to comparable increases in systolic blood pressure. nih.gov

Table 2: Comparative Pharmacokinetic Parameters of Novel this compound Delivery Systems

Delivery System Dose Mean Cmax (pg/mL) Median Tmax (minutes) Comparator Comparator Cmax (pg/mL) Comparator Tmax (minutes) Sublingual Film (Anaphylm™) 12 mg 457 15 0.3 mg IM Autoinjector - - Taste-Masked Sublingual Tablet 30 mg 16,700 (± 1,900) 21 (± 2.5) 0.15 mg IM (EpiPen Jr®) 18,800 (± 1,900) 36 (± 2.5) Nasal Spray (neffy) 2.0 mg 481 - 0.3 mg IM (EpiPen®) 753 - Nasal Spray 1.0 mg 258 - 0.3 mg IM (EpiPen®) 503 - Nasal Spray 13.2 mg - 20.1 - 25.1 0.3 mg IM Autoinjector - 20.0

Pediatric-Specific Formulation Research

Recognizing the challenges associated with administering emergency medication to children, particularly the prevalence of needle phobia, significant research has been directed toward developing needle-free epinephrine delivery systems. nih.govcontemporarypediatrics.com These alternative formulations aim to improve the ease and speed of administration for caregivers and potentially for the children themselves. medtigo.com

One promising area of research is the development of rapidly-disintegrating sublingual tablets (RDSTs) and fast-dissolving films (FDFs). nih.govresearchgate.net A study focused on creating a fast-dissolving film strip with this compound specifically for treating pediatric anaphylaxis. researchgate.net Researchers optimized the formulation using a polymer, Lycoat RS720, to create a smooth, transparent, and flexible film. researchgate.net This film demonstrated rapid drug release and disintegration. In vivo evaluations with healthy volunteers showed that the film's bitterness was effectively masked and it disintegrated in an average of 20 seconds. researchgate.net

Table 1: Properties of an Optimized Fast-Dissolving Film (FDF) for Pediatric Use

| Parameter | Finding | Source |

|---|---|---|

| Disintegration Time | 20 seconds (average in vivo) | researchgate.net |

| Drug Release | >90% within 7.2 minutes | researchgate.net |

| Film Thickness | 0.29 mm | researchgate.net |

| Drug Content | 93% ±10% | researchgate.net |

Another significant advancement is the development of an intranasal epinephrine spray, recently approved by the FDA for pediatric patients weighing at least 15 kg (33 lbs). medtigo.comconexiant.com This needle-free option is designed to be administered quickly without the need for a specific nasal hold time. medtigo.comconexiant.com Human factor studies have shown that children as young as 10, as well as untrained caregivers, can administer the medication effectively. conexiant.com Clinical trials demonstrated that the nasal spray achieved comparable pharmacokinetic and pharmacodynamic responses to traditional epinephrine injections. medtigo.comconexiant.com

Long-Term Stability Studies in Various Formulations

The long-term stability of this compound is a critical factor for ensuring its therapeutic efficacy, as it is susceptible to degradation from exposure to air, light, and heat. nih.gov Key degradation pathways include racemization and sulfonation. nih.govresearchgate.netsemanticscholar.org Racemization involves the conversion of the active L-epinephrine isomer to the less active D-epinephrine. nih.govresearchgate.net Studies on injectable formulations have shown that after two years of storage, the therapeutically active L-isomer content could be as low as 85%, even if the total epinephrine content (L- and D-isomers) is at 90%. nih.govsemanticscholar.org

The presence of sulfites, such as sodium metabisulfite (B1197395), which are often used as antioxidants, can lead to the formation of epinephrine sulfonic acid (EPI-SA). nih.gov The degradation of epinephrine and the formation of EPI-SA have been shown to be dependent on the concentration of sodium metabisulfite and the duration and method of heat exposure. nih.gov For instance, cyclical heating of an injectable solution resulted in a 31% reduction in epinephrine concentration and a 225% increase in EPI-SA concentration. nih.gov

The stability of this compound has been evaluated across various formulations and storage conditions.

Intravenous (IV) Solutions : Studies on epinephrine diluted in 0.9% sodium chloride and stored in PVC bags protected from light found the solution to be stable for up to 45 days at room temperature and 60 days when refrigerated. nih.gov Another study evaluating standard pediatric concentrations in 5% dextrose in water (D5W) found that all formulations maintained over 95% of their initial concentration after 30 days at both room temperature (25°C) and under refrigeration (4°C). nih.gov

Table 2: Stability of Epinephrine IV Solutions in D5W after 30 Days

| Concentration | Storage Condition | Remaining Epinephrine (%) | Source |

|---|---|---|---|

| 25 µg/mL | 4°C (Refrigerated) | >95% | nih.gov |

| 25 µg/mL | 25°C (Room Temp) | >95% | nih.gov |

| 50 µg/mL | 4°C (Refrigerated) | >95% | nih.gov |

| 50 µg/mL | 25°C (Room Temp) | >95% | nih.gov |

| 100 µg/mL | 4°C (Refrigerated) | >95% | nih.gov |

| 100 µg/mL | 25°C (Room Temp) | >95% | nih.gov |

Prefilled Syringes : The stability in syringes can be influenced by concentration. One study found that a 0.7 mg/mL epinephrine solution remained stable for 8 weeks, while a more dilute 0.1 mg/mL solution showed significant degradation by 14 days. nih.gov However, another study of a 0.1 mg/mL solution found no significant degradation over 24 weeks when stored properly. nih.gov Refrigeration at 2-8°C resulted in significantly higher concentrations compared to room temperature storage over a 24-week period. nih.gov A separate study on epinephrine prefilled syringes stored at room temperature and protected from light found them to be stable and sterile for at least three months. researchgate.netresearchgate.net

Novel Formulations : Newer formulations are being developed with enhanced stability profiles. A rapidly-disintegrating sublingual tablet (RDST) was reported to have a shelf-life of up to 7 years. nih.gov The recently developed intranasal spray has a reported shelf life of 24 months at room temperature and shows resistance to temperature extremes, withstanding up to 122°F (50°C) for three months. medtigo.comconexiant.com

Table 3: Degradation of L-Adrenaline in Injections

| Time Point | Observation | Source |

|---|---|---|

| 2.0 years | Total adrenaline content (L- and D-isomers) reached the lower acceptable limit of 90%. | nih.govsemanticscholar.org |

| 2.0 years | The content of the therapeutically active L-isomer was as low as 85%. | nih.govsemanticscholar.org |

Analytical Methodologies for Epinephrine Hydrochloride Research

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are paramount for separating Epinephrine (B1671497) Hydrochloride from its related impurities and degradation products, ensuring its purity and quality. High-Performance Liquid Chromatography (HPLC) and its variations are the most widely employed techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of Epinephrine Hydrochloride and the detection of impurities. Reversed-phase HPLC methods are commonly developed to be specific and quantitative for epinephrine, its preservative like methylparaben, and potential degradation products. nih.gov These methods can effectively separate Epinephrine from impurities such as epinephrine sulfonic acid and adrenochrome, as well as degradation products of lidocaine (B1675312) and methylparaben if they are present in a combination formulation. nih.gov A typical HPLC system for this purpose may utilize a C18 or a CN column with a mobile phase containing an ion-pairing agent like 1-octanesulfonic acid sodium salt, an organic modifier such as acetonitrile (B52724) and methanol (B129727), and an acidic buffer to maintain a suitable pH. nih.gov Detection is often carried out using UV and electrochemical detectors connected in series, allowing for the simultaneous quantification of different components based on their electrochemical and UV-absorbing properties. nih.govnih.gov

| Parameter | Condition |

|---|---|

| Column | µBondapak CN |

| Mobile Phase | 0.01 M 1-octanesulfonic acid sodium salt, 0.1 mM edetate disodium, 2% acetic acid, 2% acetonitrile, and 1% methanol in water |

| Detectors | UV (254 nm and 280 nm) and Electrochemical |

| Sample Volume | 2 µL |

For the identification and characterization of unknown impurities, a more powerful technique combining the separation capabilities of HPLC with the high-resolution mass spectrometry of a Quadrupole Time-of-Flight (QTOF) mass spectrometer is employed. An HPLC-QTOF MS method has been successfully developed for the analysis of impurities in epinephrine and its hydrochloride salt injections. ingentaconnect.com This technique allows for the sensitive and accurate qualitative analysis of impurities. In one study, three impurities were identified in this compound injections: adrenalone, sulfonated epinephrine, and 4-phenol. ingentaconnect.com The method typically utilizes a C18 column with a gradient elution program using a mobile phase consisting of ammonium (B1175870) formate (B1220265) and acetonitrile. ingentaconnect.com

| Impurity |

|---|

| Adrenalone |

| Sulfonated Epinephrine |

| 4-Phenol |

Epinephrine is a chiral molecule, and its biological activity resides primarily in the L-(−)-enantiomer. The D-(+)-form is considered an impurity. nih.gov Therefore, it is critical to determine the enantiomeric purity of this compound. Chiral HPLC methods are specifically designed for this purpose, enabling the separation and quantification of the two enantiomers. nih.govbohrium.comnih.govresearchgate.net An alternative approach involves using a standard achiral HPLC method, as specified in the US Pharmacopeia (USP), coupled with a chiral-specific detector, such as a circular dichroism (CD) detector. nih.govbohrium.comnih.govresearchgate.net This HPLC-UV-CD approach can detect the inactive D-(+) enantiomer at levels as low as 1% of the total epinephrine composition. nih.govbohrium.comnih.govresearchgate.net The results obtained from this method have been shown to be comparable to those from traditional chiral HPLC methods, providing a reliable means to simultaneously analyze for assay and enantiomeric purity. bohrium.comnih.gov

| Parameter | Achiral HPLC with CD Detection | Chiral HPLC Method |

|---|---|---|

| Total Epinephrine Concentration | 1.06 mg/mL | 1.07 mg/mL |

| D-(+) Enantiomer Composition | 0.5% | 0.6% |

Hydrophilic Interaction Chromatography (HILIC) is an increasingly popular technique for the analysis of polar compounds like epinephrine, which can be challenging to retain and separate using conventional reversed-phase LC-MS/MS. lcms.cz HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, providing an alternative separation mechanism. This technique has been successfully applied to the analysis of catecholamines and their metabolites. lcms.cz For instance, a HILIC method using an amide column can achieve baseline resolution between normetanephrine (B1208972) and epinephrine. lcms.cz The retention of epinephrine in HILIC can be influenced by a combination of cation-exchange and hydrophilic interactions. sielc.com The mobile phase parameters, such as buffer concentration, pH, and the amount of acetonitrile, can be adjusted to optimize the retention of epinephrine and its related compounds like epinephrine sulfonate. sielc.com

Spectrophotometric Methods for Quantitative Determination

Spectrophotometric methods offer a simple, rapid, and cost-effective approach for the quantitative determination of this compound in various samples, including pharmaceutical preparations. orientjchem.orgnih.gov These methods are typically based on a color-forming reaction. One such method involves the reaction of epinephrine with sodium periodate (B1199274) in an aqueous alcoholic medium, which results in the development of a stable red color with a maximum absorbance at 490 nm. nih.gov Another approach is a kinetic spectrophotometric method based on the catalytic effect of epinephrine on a specific chemical reaction, such as the thionine-bromate reaction. orientjchem.org The change in absorbance over time is monitored and is proportional to the concentration of epinephrine. orientjchem.org Validation of these methods has demonstrated good linearity, accuracy, and precision. sciepub.comresearchgate.net For instance, a validated spectrophotometric method for adrenaline quantification based on the formation of an iron(III)-adrenaline complex showed linearity in a concentration range of 1.1704 x 10⁻⁴ M to 1.1704 x 10⁻³ M. sciepub.comresearchgate.net

| Parameter | Value |

|---|---|

| Linear Range | 0.4 – 12.8 mg/l |

| Detection Limit | 0.13 mg/l |

Electrochemical Determination Techniques

Electrochemical methods provide a highly sensitive and selective platform for the determination of this compound. These techniques are based on the electrochemical oxidation of the catechol group in the epinephrine molecule. mdpi.com Various types of modified electrodes have been developed to enhance the sensitivity and selectivity of these measurements. For example, an inkjet-printed graphene electrode modified with a thin film of laponite clay has been used as a sensor for the electroanalytical detection of epinephrine. mdpi.comunibo.it Using differential pulse voltammetry, this sensor exhibited a linear response in the concentration range of 0.8 µM to 10 µM, with a detection limit of 0.26 µM. unibo.it Another approach involves the use of a carbon paste electrode in a Britton-Robinson buffer for the simultaneous determination of articaine (B41015) HCl and epinephrine. primescholars.com The method demonstrated linearity over a concentration range of 1.0 × 10⁻⁶ to 2.6 × 10⁻⁵ mol L⁻¹, with a detection limit of 5.10 × 10⁻⁸ mol L⁻¹ for epinephrine. primescholars.com These electrochemical methods have been successfully applied to the determination of epinephrine in pharmaceutical preparations and biological samples. primescholars.comrsc.org

| Parameter | Value |

|---|---|

| Linearity Range | 1.0 × 10⁻⁶ - 2.6 × 10⁻⁵ mol L⁻¹ |

| Limit of Detection | 5.10 × 10⁻⁸ mol L⁻¹ |

| Limit of Quantitation | 1.56 × 10⁻⁷ mol L⁻¹ |

Stability-Indicating Assays and Degradation Product Analysis